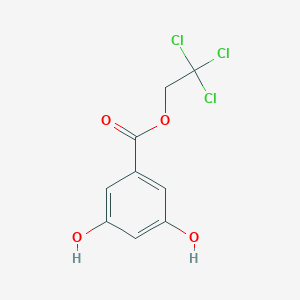

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Overview

Description

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is an organic compound . It belongs to the class of compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids .

Molecular Structure Analysis

The molecular formula of “2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is C9H7Cl3O4 . The average mass is 285.509 Da and the monoisotopic mass is 283.940979 Da .Physical And Chemical Properties Analysis

“2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate” is a liquid at 20°C . It should be stored at a temperature between 0-10°C . It is heat sensitive .Scientific Research Applications

Proteomics Research

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate: is utilized in proteomics research as a biochemical tool . Its properties facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules . It can be used to develop new drugs by modifying its structure to improve efficacy and reduce toxicity.

Agriculture

While specific applications in agriculture are not detailed in the search results, compounds like 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate could potentially be used in the synthesis of pesticides or herbicides due to their chemical reactivity .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential use in biodegradation processes or as markers for environmental monitoring .

Material Science

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate: may find applications in material science, particularly in the development of novel polymers or coatings that require specific organic molecules with unique properties .

Biochemistry

This compound is significant in biochemistry for studying enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays to understand enzyme function and regulation .

Pharmacology

In pharmacology, 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate could be investigated for its pharmacokinetic properties and its potential as a prodrug that can be metabolized into an active pharmaceutical ingredient .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . Suitable protective equipment should be worn and generation of vapor or mist should be prevented .

properties

IUPAC Name |

2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDPTHAQUCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572657 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate | |

CAS RN |

143330-91-0 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

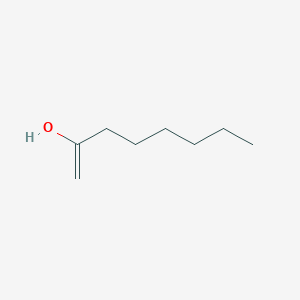

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in dendrimer synthesis?

A1: 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate serves as a key monomer in the convergent synthesis of dendritic polyesters [, ]. Its structure allows for controlled and iterative esterification reactions, leading to the formation of branched dendritic structures. The 2,2,2-trichloroethyl ester group acts as a protecting group, enabling the selective deprotection and activation of focal points for further dendrimer growth.

Q2: How does the choice of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate impact the properties of the resulting dendrimers?

A2: Utilizing 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in conjunction with 3,5-dihydroxybenzyl alcohol allows for the controlled incorporation of both ester and ether linkages within the dendritic framework []. This control over chemical composition directly influences the dendrimer's physicochemical properties. For instance, researchers observed that the glass transition temperatures of the resulting block copolymers were primarily determined by the ratio of ether to ester building blocks, rather than the specific geometric arrangement of these blocks within the dendrimer structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)